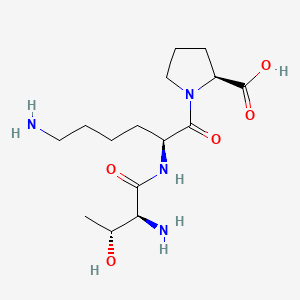

Threonyl-lysyl-proline

Übersicht

Beschreibung

Threonyl-lysyl-proline, also known as this compound, is a useful research compound. Its molecular formula is C15H28N4O5 and its molecular weight is 344.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of H-Thr-Lys-Pro-OH are immune cells, including macrophages or monocytes, neutrophils, and dendritic cells . The compound has been found to bind and activate these cells, enhancing their immune response .

Mode of Action

H-Thr-Lys-Pro-OH interacts with its targets by binding to specific receptors on the surface of immune cells . This binding triggers a series of intracellular events that lead to the activation of these cells and an enhanced immune response. The exact nature of these intracellular events is still under investigation.

Biochemical Pathways

The biochemical pathways affected by H-Thr-Lys-Pro-OH are primarily related to immune response. By activating immune cells, H-Thr-Lys-Pro-OH can influence various immune-related pathways, leading to an overall enhancement of the body’s immune response .

Result of Action

The activation of immune cells by H-Thr-Lys-Pro-OH leads to an enhanced immune response. This can result in increased phagocytosis and other immune functions, potentially aiding in the body’s defense against pathogens .

Biochemische Analyse

Biochemical Properties

The tripeptide H-Thr-Lys-Pro-OH interacts with various enzymes, proteins, and other biomolecules. For instance, it is a part of the naturally occurring tetrapeptide tuftsin, which was discovered based on its ability to stimulate the phagocytic activity of the blood neutrophil . The molecule is active only in the free tetrapeptide form .

Cellular Effects

H-Thr-Lys-Pro-OH has significant effects on various types of cells and cellular processes. As part of the tetrapeptide tuftsin, it stimulates phagocytosis in polymorphonuclear leukocyte (PMN) cells from human, dog, rabbit, and cow, as well as with macrophages from the lung and peritoneal cavity of mice, and guinea pig and mouse bone marrow cells .

Molecular Mechanism

The molecular mechanism of action of H-Thr-Lys-Pro-OH involves its interactions with biomolecules at the molecular level. As part of tuftsin, it is released from its parent carrier molecule leukokinin by a specific enzyme on the outer surface of the membrane . This release activates the phagocytic activity of the blood neutrophil .

Temporal Effects in Laboratory Settings

As part of tuftsin, it has been shown to stimulate phagocytosis rapidly upon release from leukokinin .

Metabolic Pathways

As part of tuftsin, it is released from leukokinin, suggesting it may be involved in the metabolic pathways of these molecules .

Subcellular Localization

As part of tuftsin, it is released from leukokinin on the outer surface of the membrane, suggesting it may be localized at the cell membrane

Biologische Aktivität

Threonyl-lysyl-proline (TLP) is a tripeptide composed of the amino acids threonine, lysine, and proline. Its unique structure and sequence contribute to its significant biological activities, particularly in enzymatic inhibition and potential therapeutic applications. This article explores the biological activity of TLP, supported by research findings, data tables, and case studies.

- Chemical Formula : C15H28N4O5

- Molecular Weight : Approximately 328.41 g/mol

TLP's structure includes a cyclic proline residue that influences its conformation and stability, making it a subject of interest in biochemical research.

Biological Activity

This compound exhibits notable biological activity, particularly in its inhibitory effects on enzymatic processes . Research indicates that TLP can inhibit specific enzymatic functions at low concentrations, with an inhibitory capacity of approximately 60% at concentrations ranging from 200 nanograms to 20 picograms . This suggests potential applications in therapeutic contexts where modulation of enzymatic activity is desired.

Interaction Studies

TLP's interactions with enzymes and receptors are critical for understanding its biological roles. The compound's ability to modulate enzymatic activity indicates potential interactions with various biological targets. These interactions are essential for elucidating TLP's therapeutic potential.

Comparative Analysis

To highlight TLP's uniqueness, the following table compares it with structurally or functionally similar compounds:

| Compound Name | Structure/Composition | Unique Features |

|---|---|---|

| L-threonine | An amino acid | Essential for protein synthesis |

| L-lysine | An amino acid | Plays a role in protein structure and function |

| L-proline | An amino acid | Cyclic structure influencing peptide conformation |

| L-threonyl-L-lysyl-L-proline | A related tripeptide | Similar sequence but different biological activities |

TLP is distinguished by its specific sequence and the resulting biological activities that arise from this combination, particularly its inhibitory effects on enzymes.

Case Studies and Research Findings

- Enzymatic Inhibition : A study found that TLP inhibited threonyl-tRNA synthetase (ThrRS), a crucial enzyme in protein synthesis. This inhibition leads to an increase in uncharged tRNA levels, triggering cellular stress responses and apoptosis in certain cell types .

- Therapeutic Potential : The ability of TLP to modulate enzymatic activity suggests it could be explored as a therapeutic agent in conditions where enzyme regulation is critical, such as cancer or metabolic disorders .

- Stress Response Mechanisms : Proline, a component of TLP, has been shown to enhance stress tolerance in plants by scavenging reactive oxygen species (ROS). This property may extend to TLP's biological activity, indicating potential roles in oxidative stress management .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

TLPro has been identified as having several beneficial pharmacological properties:

- Anti-inflammatory Effects : TLPro exhibits significant anti-inflammatory activity by inhibiting the phagocytic activity of macrophages and neutrophils. Studies have shown that it can reduce the production of pro-inflammatory cytokines and IgE antibodies in allergic reactions, making it a candidate for treating allergic conditions .

- Analgesic Properties : The compound has been reported to possess analgesic effects, potentially providing relief from pain associated with various inflammatory conditions .

- Anti-allergic Activity : TLPro can inhibit immediate hypersensitivity reactions, which are mediated by mast cells and basophils. This inhibition occurs through the suppression of allergen-induced stimulation of these immune cells .

Case Studies and Research Findings

Several studies have documented the efficacy of TLPro in various experimental models:

- In Vitro Studies : Research indicates that TLPro can significantly inhibit macrophage stimulation by allergens, achieving up to 70% reduction in inflammatory markers at low concentrations (200 nanograms to 20 picograms) .

- Animal Models : In animal studies, TLPro has demonstrated protective effects against inflammation and tissue damage in models of systemic lupus erythematosus and other autoimmune conditions. It has been shown to decrease immune cell infiltration and improve renal function in lupus models .

Comparative Analysis with Other Peptides

To better understand the unique properties of TLPro, it is useful to compare it with similar peptides known for their therapeutic effects:

| Peptide | Primary Effects | Mechanism of Action |

|---|---|---|

| Threonyl-Lysyl-Proline | Anti-inflammatory, analgesic | Inhibition of cytokine production and immune modulation |

| N-Acetyl-Seryl-Aspartyl-Lysyl-Proline (Ac-SDKP) | Renal protection, anti-fibrotic | Decreases complement activation and immune cell infiltration |

| Borrelidin | Antimicrobial, anticancer | Inhibition of threonyl-tRNA synthetase |

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O5/c1-9(20)12(17)13(21)18-10(5-2-3-7-16)14(22)19-8-4-6-11(19)15(23)24/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAUDCSNCWJJAA-RHYQMDGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962116 | |

| Record name | N~2~-(2-Amino-1,3-dihydroxybutylidene)lysylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41961-56-2 | |

| Record name | Threonyl-lysyl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041961562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(2-Amino-1,3-dihydroxybutylidene)lysylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.